molecular formula C7H15NS B10862723 4-[(Methylsulfanyl)methyl]piperidine

4-[(Methylsulfanyl)methyl]piperidine

Cat. No.: B10862723
M. Wt: 145.27 g/mol
InChI Key: HNEFTEGGNGLDEM-UHFFFAOYSA-N
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Description

4-[(Methylsulfanyl)methyl]piperidine is an organic compound with the molecular formula C7H15NS It is a piperidine derivative, characterized by the presence of a methylsulfanyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a methylsulfanyl-containing reagent. One common method is the alkylation of piperidine with methylthiomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding piperidine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine.

    Substitution: Various substituted piperidine derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[(Methylsulfanyl)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methyl]piperidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-[(Methylsulfanyl)methyl]piperidine can be compared with other piperidine derivatives, such as:

    4-Methylpiperidine: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.

    4-(Methylthio)piperidine: Similar structure but with a different substitution pattern, leading to variations in chemical properties.

    Piperidine: The parent compound, which is more basic and less sterically hindered compared to this compound.

The presence of the methylsulfanyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific chemical interactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

4-(methylsulfanylmethyl)piperidine

InChI

InChI=1S/C7H15NS/c1-9-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3

InChI Key

HNEFTEGGNGLDEM-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCNCC1

Origin of Product

United States

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